2-chloro-N,N-dimethyl-3-nitropyridin-4-amine
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Overview
Description
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C7H9ClN3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by chlorination and amination. One common method starts with the nitration of 4-chloropyridine to form 2-chloro-3-nitropyridine. This intermediate is then subjected to a reaction with dimethylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like acetonitrile and catalysts such as benzyltriethyl ammonium chloride are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of various substituted pyridines.
Reduction: Formation of 2-chloro-N,N-dimethyl-3-aminopyridin-4-amine.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These properties make it a versatile compound in various chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- 2-chloro-N-methyl-3-nitropyridin-4-amine
- 3-chloro-N,N-dimethylaniline
Uniqueness
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is unique due to the presence of both a nitro group and a dimethylamino group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .
Properties
Molecular Formula |
C7H8ClN3O2 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C7H8ClN3O2/c1-10(2)5-3-4-9-7(8)6(5)11(12)13/h3-4H,1-2H3 |
InChI Key |
VEHQLCXTIQUNJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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